molecular formula C8H9Cl2OP B14478822 (2,4-Dimethylphenyl)phosphonic dichloride CAS No. 72758-25-9

(2,4-Dimethylphenyl)phosphonic dichloride

Cat. No.: B14478822
CAS No.: 72758-25-9
M. Wt: 223.03 g/mol
InChI Key: RABNGFAKXCYVJB-UHFFFAOYSA-N
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Description

(2,4-Dimethylphenyl)phosphonic dichloride is an organophosphorus compound with the molecular formula C8H9Cl2OP It is characterized by the presence of a phosphonic dichloride group attached to a 2,4-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethylphenyl)phosphonic dichloride typically involves the reaction of 2,4-dimethylphenol with phosphorus trichloride (PCl3) in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

2,4Dimethylphenol+PCl3(2,4Dimethylphenyl)phosphonic dichloride+HCl2,4-\text{Dimethylphenol} + PCl_3 \rightarrow (2,4-\text{Dimethylphenyl})\text{phosphonic dichloride} + HCl 2,4−Dimethylphenol+PCl3​→(2,4−Dimethylphenyl)phosphonic dichloride+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (2,4-Dimethylphenyl)phosphonic dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the phosphonic dichloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of phosphonic esters or amides.

    Oxidation Reactions: The compound can be oxidized to form phosphonic acids or phosphonates under specific conditions.

    Reduction Reactions: Reduction of this compound can yield phosphine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are utilized.

Major Products Formed:

    Phosphonic Esters: Formed by the reaction with alcohols.

    Phosphonic Amides: Formed by the reaction with amines.

    Phosphonic Acids: Formed by oxidation reactions.

Scientific Research Applications

(2,4-Dimethylphenyl)phosphonic dichloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds, including phosphonates and phosphine oxides.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2,4-Dimethylphenyl)phosphonic dichloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The phosphonic dichloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

    Phenylphosphonic Dichloride: Similar structure but lacks the methyl groups on the phenyl ring.

    (2,6-Dimethylphenyl)phosphonic Dichloride: Similar structure with methyl groups at different positions on the phenyl ring.

    (4-Methylphenyl)phosphonic Dichloride: Contains only one methyl group on the phenyl ring.

Uniqueness: (2,4-Dimethylphenyl)phosphonic dichloride is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and the properties of its derivatives. This structural variation can lead to differences in steric and electronic effects, making it a valuable compound for targeted synthetic applications.

Properties

CAS No.

72758-25-9

Molecular Formula

C8H9Cl2OP

Molecular Weight

223.03 g/mol

IUPAC Name

1-dichlorophosphoryl-2,4-dimethylbenzene

InChI

InChI=1S/C8H9Cl2OP/c1-6-3-4-8(7(2)5-6)12(9,10)11/h3-5H,1-2H3

InChI Key

RABNGFAKXCYVJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)P(=O)(Cl)Cl)C

Origin of Product

United States

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